2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid
Overview
Description
2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C8H13F2NO2 and its molecular weight is 193.19 g/mol. The purity is usually 95%.
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Mechanism of Action
- The pyrrolidine ring in the compound is a versatile scaffold widely used in medicinal chemistry. It contributes to the stereochemistry of the molecule and allows exploration of the pharmacophore space due to sp³-hybridization .
Target of Action
Pharmacokinetics
- Information on absorption is not available. The volume of distribution (Vd) is not reported. The compound likely undergoes hepatic metabolism. Details about excretion pathways are lacking. The compound’s ADME (absorption, distribution, metabolism, and excretion) properties impact its bioavailability, but specific values are not provided .
Biochemical Analysis
Biochemical Properties
2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, the pyrrolidine ring in the compound can enhance the exploration of the pharmacophore space due to its sp3-hybridization and stereochemistry . This interaction can influence the biological activity of the compound, making it a versatile scaffold for drug discovery .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with enantioselective proteins can lead to different biological profiles, affecting cell signaling and metabolic pathways . These interactions can result in changes in gene expression and alterations in cellular metabolism, impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s pyrrolidine ring allows for efficient exploration of the pharmacophore space, contributing to its biological activity . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound’s activity can be affected by its stability and the conditions under which it is stored and used . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular function, which may be due to the compound’s degradation products or its interaction with cellular components over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression. At higher doses, the compound may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Threshold effects observed in these studies highlight the importance of dosage in determining the compound’s overall impact on biological systems.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux or metabolite levels. The compound’s interaction with metabolic enzymes can lead to changes in the levels of specific metabolites, affecting overall metabolic pathways . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments or tissues . Understanding the transport and distribution of the compound is essential for determining its bioavailability and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals or post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell . For example, localization to the nucleus may affect gene expression, while localization to the mitochondria may influence cellular metabolism.
Properties
IUPAC Name |
2-[3-(difluoromethyl)pyrrolidin-1-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c1-5(8(12)13)11-3-2-6(4-11)7(9)10/h5-7H,2-4H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHADOFHVWOCYTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(C1)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.